1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound belongs to the benzothiadiazine-dione class, characterized by a sulfur-containing heterocyclic core modified with substituents that influence its physicochemical and biological properties. Key structural features include:
- 7-Methyl substituent: Likely improves metabolic stability compared to non-methylated analogs.
- Pyrrolidine-1-carbonyl moiety: A five-membered nitrogen heterocycle contributing to conformational flexibility and hydrogen-bonding interactions.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-8-9-18-17(12-14)24(13-15-6-2-3-7-16(15)21)22-19(28(18,26)27)20(25)23-10-4-5-11-23/h2-3,6-9,12H,4-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXYULDRGRXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3Cl)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Addition of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group can be added through an acylation reaction using a pyrrolidine derivative and an acylating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated using atomic masses. †Estimated via fragment-based methods.
Key Findings:
The 7-methyl group in the target compound may confer metabolic stability by blocking oxidative degradation pathways, a feature absent in M786-3001 .
Bioactivity Trends: Analogs with electron-withdrawing groups (e.g., 4-cyano in 11b ) show antimicrobial activity, suggesting the target compound’s chlorophenyl group could similarly enhance bioactivity. Polar groups (e.g., diethyl esters in 1l ) reduce logP, whereas lipophilic substituents (e.g., chlorophenyl) favor membrane permeability.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to M786-3001, involving Ullmann coupling for benzothiadiazine core formation and amidation for pyrrolidine incorporation .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a benzothiadiazine core, which is known for its diverse pharmacological effects.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiadiazine can exhibit significant antitumor activity. The following table summarizes the findings from various research studies on the antitumor efficacy of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 (Lung Cancer) | 2.12 ± 0.21 | 2D Assay |
| Compound 6 | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Assay |
| Compound 8 | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | 2D Assay |
| Compound 15 | A549 (Lung Cancer) | 6.75 ± 0.19 | 3D Assay |
These results indicate that compounds similar to This compound showed promising activity against various lung cancer cell lines in both two-dimensional and three-dimensional cultures .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been evaluated. The following table highlights the antimicrobial efficacy against common pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5 | E. coli (Gram-negative) | 32 µg/mL |
| Compound 6 | Staphylococcus aureus (Gram-positive) | 16 µg/mL |
| Compound 8 | Saccharomyces cerevisiae (Eukaryotic model) | 64 µg/mL |
These findings suggest that certain derivatives possess significant antibacterial activity, indicating their potential as therapeutic agents against bacterial infections .
The proposed mechanism of action for these compounds involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction primarily occurs within the minor groove of DNA, which can lead to the interruption of cellular processes vital for tumor growth and bacterial proliferation .
Case Study: Efficacy Against Lung Cancer
A study conducted on This compound demonstrated its effectiveness in inhibiting cell proliferation in lung cancer models. The compound was tested using MTS cytotoxicity assays across multiple lung cancer cell lines, revealing a dose-dependent response with significant reductions in cell viability at lower concentrations.
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and E. coli. The results indicated that the compound exhibited potent antibacterial properties at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
